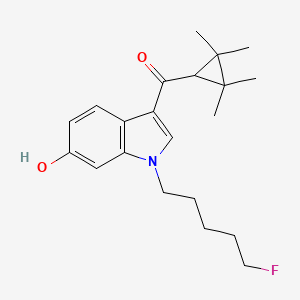

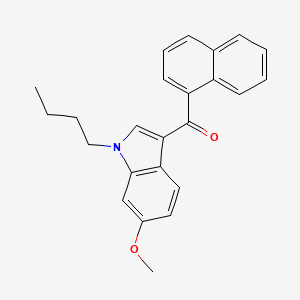

XLR11 6-hydroxyindole metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El metabolito de 6-hidroxiindol de XLR11 es un metabolito urinario monohidroxiilado menor del cannabinoide sintético XLR11. XLR11 es un cannabinoide sintético que presenta un grupo tetrametilciclopropilo, que confiere selectividad para el receptor cannabinoide periférico 2 sobre el receptor cannabinoide central 1 . El compuesto también tiene una cadena N-(5-fluoropentilo), que aumenta la unión a ambos receptores cannabinoides . Las propiedades biológicas y toxicológicas del metabolito de 6-hidroxiindol de XLR11 no se han evaluado completamente, y se utiliza principalmente para aplicaciones forenses y de investigación .

Métodos De Preparación

La preparación del metabolito de 6-hidroxiindol de XLR11 implica la síntesis de XLR11 seguida de su conversión metabólica. XLR11 se sintetiza a través de una serie de reacciones químicas que comienzan a partir de derivados de indol. Las condiciones de reacción incluyen el uso de varios reactivos y catalizadores para lograr las sustituciones y funcionalizaciones deseadas en el anillo de indol

Análisis De Reacciones Químicas

El metabolito de 6-hidroxiindol de XLR11 experimenta varios tipos de reacciones químicas, incluyendo oxidación, hidroxilación y defluorinación . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y enzimas como el citocromo P450 . Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados y defluorados . Por ejemplo, la defluorinación oxidativa conduce a la producción de metabolitos con una parte 2,4-dimetilpent-1-eno hidroxilada .

Aplicaciones Científicas De Investigación

El metabolito de 6-hidroxiindol de XLR11 se utiliza en varias aplicaciones de investigación científica, particularmente en química forense y toxicología . Sirve como un estándar de referencia analítico para la detección y cuantificación de la ingesta de XLR11 en muestras biológicas . El compuesto también se utiliza en estudios que investigan las vías metabólicas y la biotransformación de los cannabinoides sintéticos . Además, se emplea en investigaciones centradas en los efectos farmacológicos y las afinidades de unión a los receptores de los cannabinoides sintéticos .

Mecanismo De Acción

El mecanismo de acción del metabolito de 6-hidroxiindol de XLR11 implica su interacción con los receptores cannabinoides. XLR11, el compuesto madre, se une tanto al receptor cannabinoide 1 como al receptor cannabinoide 2, con una mayor selectividad para el receptor cannabinoide 2 . Esta unión conduce a la activación de los receptores acoplados a proteínas G, que a su vez modulan varias vías de señalización intracelular . Los objetivos moleculares y las vías específicas implicadas en la acción del metabolito de 6-hidroxiindol de XLR11 no se han dilucidado completamente .

Comparación Con Compuestos Similares

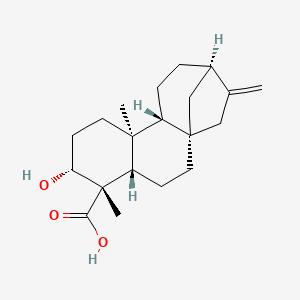

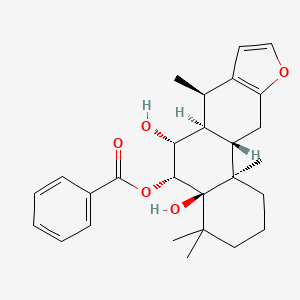

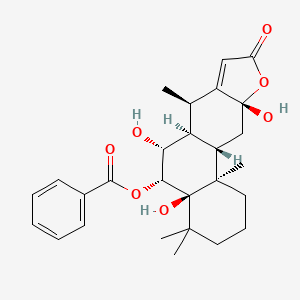

El metabolito de 6-hidroxiindol de XLR11 es similar a otros metabolitos de cannabinoides sintéticos, como el metabolito de 6-hidroxiindol de UR-144 y el metabolito de 6-hidroxiindol de 5-fluoro UR-144 . Estos compuestos comparten similitudes estructurales, incluyendo la presencia de un núcleo de indol y varios grupos funcionales que confieren afinidad de unión al receptor cannabinoide . El metabolito de 6-hidroxiindol de XLR11 es único en sus sustituciones específicas, como el grupo tetrametilciclopropilo y la cadena N-(5-fluoropentilo), que influyen en su selectividad de receptor y perfil metabólico .

Propiedades

IUPAC Name |

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNIKIHSWKZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043153 |

Source

|

| Record name | XLR11 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-98-8 |

Source

|

| Record name | XLR11 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)